

In-depth Technical Guide to the Physical Characteristics of 6-Methoxyquinoline

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This technical guide provides a comprehensive overview of the core physical characteristics of **6-Methoxyquinoline**, tailored for researchers, scientists, and professionals in drug development. The document summarizes essential quantitative data in structured tables, details standardized experimental protocols for their determination, and includes visualizations for a plausible synthetic workflow and a relevant biological signaling pathway.

Core Physical and Chemical Properties

6-Methoxyquinoline, also known as p-quinanisole, is an aromatic heterocyclic compound with the molecular formula C₁₀H₉NO.[1] Its structure, featuring a quinoline ring substituted with a methoxy group, makes it a valuable building block in the synthesis of various biologically active molecules, particularly in the development of novel pharmaceuticals with potential antitumor and antimicrobial activities.[1]

Data Summary

The fundamental physical and chemical properties of **6-Methoxyquinoline** are compiled below for easy reference.

Table 1: General Physical Properties



| Property | Value | Reference(s) |
|-------------------|---|--------------|
| Molecular Formula | C10H9NO | [1] |
| Molecular Weight | 159.19 g/mol | [1] |
| Appearance | White or colorless to light yellow powder or lump to clear liquid | [1] |
| Odor | Sweet, Anisic, Floral, Phenolic | [2] |

Table 2: Thermodynamic and Safety Data

| Property | Value | Reference(s) |
|-------------------------|----------------------|-----------------|
| Melting Point | 18-22 °C | [1][3][4][5][6] |
| Boiling Point | 284 °C (at 760 mmHg) | [1][3] |
| 140-146 °C (at 15 mmHg) | [4][6] | |
| 193 °C (at 50 mmHg) | [5] | |
| Flash Point | > 110 °C (> 230 °F) | [6] |

Table 3: Physicochemical Characteristics

| Property | Value | Reference(s) |
|--------------------------|---|--------------|
| Density | 1.15 g/mL at 20 °C | [1][4][6] |
| Refractive Index (n20/D) | 1.61 - 1.625 | [1][4][6] |
| Solubility | Insoluble in water; Soluble in alcohol, chloroform, acetone, and DMSO | [2][4][7][8] |
| pKa (Predicted) | 2.98 ± 0.16 | [7] |

Table 4: Spectroscopic Data



| Spectrum Type | Data Summary | Reference(s) |
|---------------------|---|--------------|
| ¹ H NMR | See Table 5 for assignments | [9] |
| ¹³ C NMR | See Table 6 for assignments | [10] |
| Infrared (IR) | Data not available in searched literature | |
| UV-Visible (UV-Vis) | Data not available in searched literature | _ |

Table 5: ¹H Nuclear Magnetic Resonance (NMR) Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Proposed Assignment |
|-------------------------|--------------|-------------|------------------------|
| 8.79 | d | 1H | H-2 |
| 8.07 | d | 1H | H-4 |
| 7.42-7.36 | m | 2H | H-5, H-8 |
| 7.25 | d | 1H | H-3 |
| 7.11 | d | 1H | H-7 |
| 3.80 | S | 3H | -OCH₃ |

Note: This is a

representative

interpretation. Actual

chemical shifts can

vary with solvent and

experimental

conditions.

Table 6: 13C Nuclear Magnetic Resonance (NMR) Spectral Data



| Chemical Shift (ppm) | Proposed Assignment |
|--|---------------------|
| 158.0 | C-6 |
| 147.4 | C-2 |
| 145.3 | C-8a |
| 144.8 | C-4 |
| 131.4 | C-8 |
| 127.3 | C-4a |
| 121.9 | C-5 |
| 121.5 | C-3 |
| 103.2 | C-7 |
| 55.4 | -OCH₃ |
| Note: This is a representative interpretation. | |

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Actual chemical shifts can vary with solvent and

experimental conditions.

Experimental Protocols for Physical Characterization

The following sections detail standardized methodologies for determining the key physical properties of **6-Methoxyquinoline**.

Melting Point Determination

The melting point is a critical parameter for assessing the purity of a solid compound.[11] A standard procedure utilizing a capillary melting point apparatus is outlined below.

• Sample Preparation: A small quantity of finely powdered, dry **6-Methoxyquinoline** is introduced into a glass capillary tube that is sealed at one end.[12] The sample is compacted to a height of 2-3 mm by gently tapping the sealed end on a hard surface.[12]



- Apparatus Setup: The loaded capillary tube is inserted into the heating block of the melting point apparatus.[13]
- Heating and Observation: An initial rapid heating phase is conducted to ascertain an
 approximate melting range.[12] Following this, the apparatus is allowed to cool. A fresh
 sample is then heated at a slower, controlled rate of 1-2 °C per minute as the temperature
 approaches the previously determined approximate melting point.[7]
- Data Recording: The temperature at which the first sign of melting is observed and the temperature at which the entire sample has transitioned to a liquid state are recorded. This range constitutes the melting point.[7]

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[14] The distillation method is a common and reliable technique for this measurement. [15]

- Apparatus Assembly: A simple distillation apparatus is set up using a round-bottom flask
 containing at least 5 mL of 6-Methoxyquinoline and a few boiling chips to ensure smooth
 boiling.[15][16] A thermometer is carefully positioned with its bulb just below the level of the
 side arm leading to the condenser.[16]
- Heating: The flask is heated gently and uniformly.[14]
- Data Recording: The temperature is monitored as the liquid begins to boil and its vapor rises and condenses. The boiling point is the stable temperature reading on the thermometer during the distillation process.[15] It is crucial to also record the ambient barometric pressure, as boiling point is pressure-dependent.[16]

Solubility Determination (Qualitative)

This protocol describes a general method for evaluating the solubility of **6-Methoxyquinoline** in a range of solvents.

 Sample Preparation: A small, pre-weighed amount of 6-Methoxyquinoline (e.g., 10 mg) is placed into a series of clean test tubes.



- Solvent Addition: A fixed volume (e.g., 1 mL) of each test solvent (e.g., water, ethanol, acetone, chloroform, DMSO) is added to a separate test tube.
- Observation and Classification: The test tubes are agitated vigorously to facilitate dissolution.
 The sample is then visually assessed and classified as 'soluble', 'partially soluble', or
 'insoluble' in each solvent.[17] For aqueous solutions, the pH can be checked using litmus
 paper to determine if the compound imparts acidic or basic properties to the solution.[17]

Spectroscopic Analysis Protocols Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds.

- Sample Preparation: A few milligrams of **6-Methoxyquinoline** are dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). A small amount of a reference standard, typically tetramethylsilane (TMS), is added to calibrate the chemical shift scale.[17]
- Data Acquisition: The prepared sample is placed in an NMR tube and inserted into the NMR spectrometer. For ¹H NMR, the spectrum is acquired to observe the chemical shifts, integration (relative number of protons), and splitting patterns (multiplicity) of the hydrogen nuclei. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to determine the chemical shifts of the unique carbon atoms in the molecule.
- Spectral Analysis: The resulting spectra are interpreted to deduce the connectivity and chemical environment of the atoms within the **6-Methoxyquinoline** molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the various functional groups present in a molecule. [18]

Sample Preparation: As 6-Methoxyquinoline can be a liquid at room temperature, a thin film
of the neat liquid can be prepared between two infrared-transparent salt plates (e.g., NaCl or
KBr).[19] If it is a solid, a Nujol mull (a suspension in mineral oil) or a KBr pellet (a pressed
disk of the sample mixed with potassium bromide) can be prepared.[19]



- Data Acquisition: The prepared sample is placed in the sample holder of an IR spectrometer. A beam of infrared radiation is passed through the sample, and the instrument records the frequencies at which the radiation is absorbed.
- Spectral Interpretation: The output is an IR spectrum, which is a plot of percent transmittance against wavenumber (cm⁻¹). The characteristic absorption bands in the spectrum are then correlated to specific functional groups within the molecule.

UV-Visible (UV-Vis) Spectroscopy

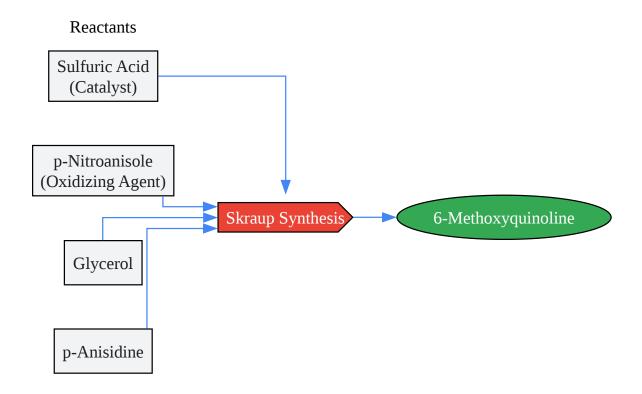
UV-Vis spectroscopy is useful for investigating the electronic transitions and conjugated systems within a molecule.[14]

- Sample Preparation: A very dilute solution of **6-Methoxyquinoline** is prepared using a solvent that is transparent in the UV-Vis region, such as ethanol or hexane.[20]
- Data Acquisition: The solution is placed in a quartz cuvette. A UV-Vis spectrophotometer is
 used to measure the absorbance of the solution across a range of ultraviolet and visible
 wavelengths.[20] A cuvette containing only the solvent is used to record a baseline (blank)
 spectrum for background correction.[20]
- Data Analysis: The resulting UV-Vis spectrum is a plot of absorbance versus wavelength.
 The wavelength(s) of maximum absorbance (λmax) are identified, which are characteristic of the electronic structure of the compound.

Visualizations Synthetic Workflow

The following diagram illustrates a plausible synthetic route to **6-Methoxyquinoline** via the Skraup synthesis, a classic method for quinoline synthesis.





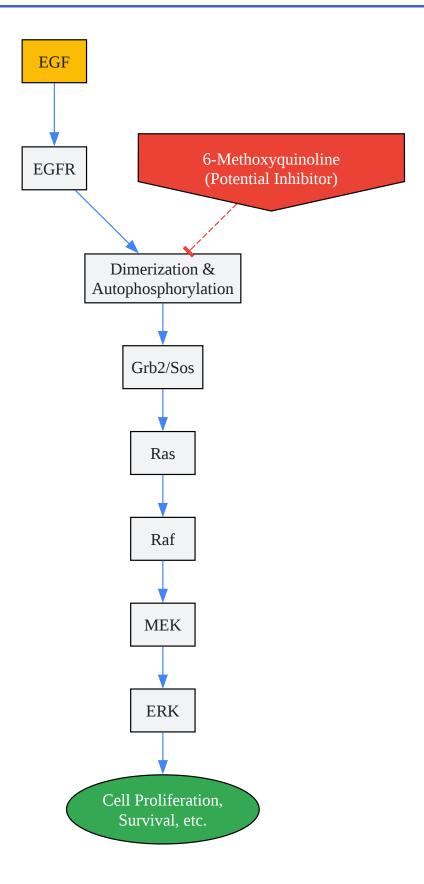
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Caption: A plausible synthetic workflow for **6-Methoxyquinoline**.

Potential Signaling Pathway

Quinoline derivatives are widely studied as potential inhibitors of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which plays a crucial role in cancer cell proliferation and survival.[5][7] The diagram below depicts a simplified representation of the EGFR signaling pathway and the hypothetical inhibitory action of a compound like **6-Methoxyquinoline**.





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Caption: Hypothetical inhibition of the EGFR signaling pathway.



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